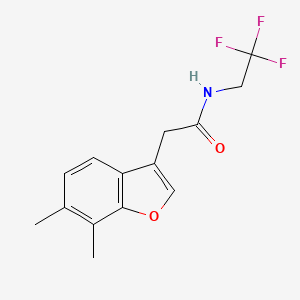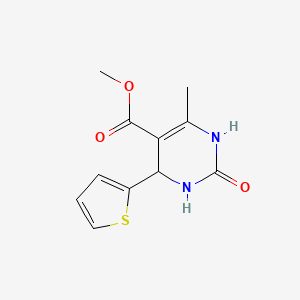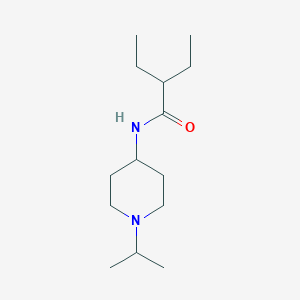
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a synthetic small molecule that has been developed as a potential treatment for metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). MBX-8025 belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to regulate lipid metabolism and inflammation in various tissues.
Wirkmechanismus
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide acts as an agonist of LXR, which is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. LXR is expressed in various tissues, including the liver, intestine, and adipose tissue. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter regions of target genes. This leads to the upregulation of genes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), as well as genes involved in inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
The activation of LXR by N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide leads to several biochemical and physiological effects. In preclinical models, N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to reduce serum triglycerides and cholesterol levels, increase insulin sensitivity, and improve glucose tolerance. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has also been shown to reduce hepatic steatosis and inflammation in models of NAFLD. These effects are thought to be mediated through the upregulation of genes involved in lipid metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively characterized using various spectroscopic techniques. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide also has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of lipid metabolism and inflammation. However, there are also limitations to the use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous LXR agonists, and its effects may be influenced by factors such as dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as a therapeutic agent for metabolic diseases such as dyslipidemia and NAFLD. Clinical trials are currently underway to evaluate the safety and efficacy of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in humans. Another area of interest is the development of more potent and selective LXR agonists that can be used to study the role of LXR in various tissues and disease states. Finally, the use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in combination with other drugs, such as statins or fibrates, may have synergistic effects on lipid metabolism and inflammation.
Synthesemethoden
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 6-methyl-1,3-benzothiazol-2-amine and 1-benzofuran-2-carboxylic acid. These two compounds are then coupled together using standard peptide coupling methods to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of metabolic diseases, including mice and rats. In these studies, N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and prevent the development of NAFLD. These effects are thought to be mediated through the activation of LXR, which regulates the expression of genes involved in lipid metabolism and inflammation.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-10-6-7-12-15(8-10)22-17(18-12)19-16(20)14-9-11-4-2-3-5-13(11)21-14/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNXOXYRRSRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4978784.png)
![N-allyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4978789.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B4978803.png)
![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)

![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)